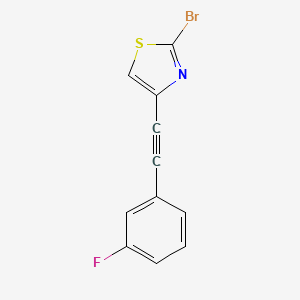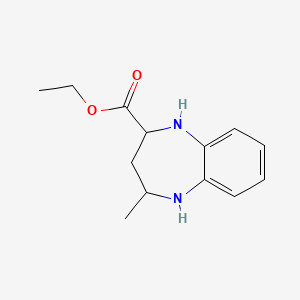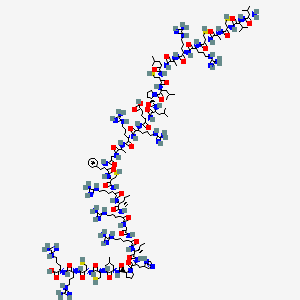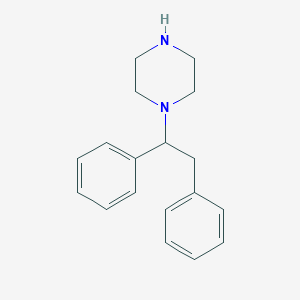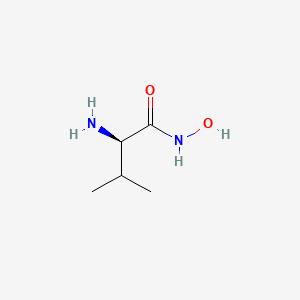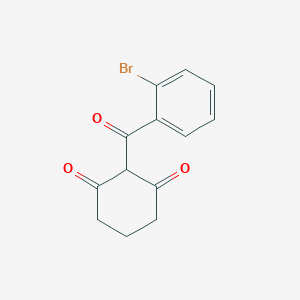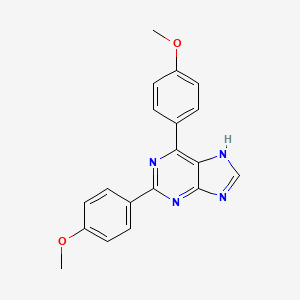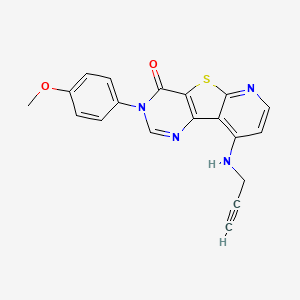
Flt-3 Inhibitor II
Descripción general
Descripción
Flt-3 Inhibitor II, also known as a small molecule inhibitor, primarily controls the biological activity of Flt-3 . It is a cell-permeable 5-phenyl-2-thiazolamine compound that acts as a potent, ATP binding site-targeting inhibitor of Flt3 . It is primarily used for Phosphorylation & Dephosphorylation applications .
Synthesis Analysis
The synthesis of Flt-3 inhibitors has been a part of every course of treatment in FLT3-ITD/TKD-mutated AML and contributes to substantially prolonged survival . The mechanisms underlying FLT3 inhibitor tolerance can be roughly divided into primary resistance and secondary resistance. Primary resistance is related to abnormalities in signaling factors, such as FL, CXCL12, and FGF2, and secondary resistance mainly involves on-target mutations and off-target aberrations .Molecular Structure Analysis
This compound is a potent and highly selective Flt-3 inhibitor . It is a cell-permeable thienylcarboxamide compound that acts as a potent, ATP-competitive, and highly selective Flt-3 inhibitor .Chemical Reactions Analysis
This compound has been found to influence downstream phosphorylation and sensitivity to FLT3 inhibitors . The combination of midostaurin or gilteritinib with the Bcl-2 inhibitor venetoclax contributed to the simultaneous downregulation of Mcl-1 and Bcl-2, resulting in the synergistic induction of apoptosis and attenuating the adverse impact of increased Bcl-2 .Physical And Chemical Properties Analysis
This compound is a cell-permeable 5-phenyl-2-thiazolamine compound . It is a potent, ATP binding site-targeting inhibitor of Flt3 .Aplicaciones Científicas De Investigación
Enhancing Antiproliferative Activity and Selectivity
- FLT-3, a receptor tyrosine kinase, is often mutated in acute myeloid leukemia. Research has focused on converting FLT-3 inhibitors into proteolysis targeting chimeras (PROTACs), enhancing their potency and selectivity. This approach has shown promise in inducing degradation of FLT-3 ITD mutants and inhibiting cell growth more effectively than the inhibitors alone, suggesting potential therapeutic benefits (Burslem et al., 2018).
Novel FLT3 Inhibitors in AML
- Several novel FLT3 inhibitors have been developed, targeting acute myeloid leukemia. These inhibitors show selective activity against FLT3 mutations, which are common in AML, with enhanced efficacy and potential to treat FLT3-driven AML more effectively (Bharate et al., 2018).
FLT3 Inhibition in Clinical Trials
- FLT3 mutations, leading to constitutive signaling, are common in AML. Clinical trials involving FLT3 inhibitors have been conducted, aiming to improve clinical outcomes. These trials suggest that while inhibitor monotherapy produces responses, they are usually transient, and resistance develops rapidly. Novel combination therapies are being explored to enhance efficacy and overcome resistance (Larrosa-Garcia & Baer, 2017).
FLT3 Inhibition and Drug Resistance
- The development of FLT3 inhibitors is crucial for AML treatment, especially due to the FLT3 gene mutations' association with poor prognosis. Despite several FLT3 inhibitors being evaluated in clinical studies, challenges such as resistance to these inhibitors have been observed. Further research is needed to develop more effective therapeutic strategies for AML patients with FLT3 mutations (Kiyoi, Kawashima, & Ishikawa, 2019).
Investigational FLT3 Inhibitors
- FLT3 inhibitors have been investigated in various phases of clinical trials as potential treatments for AML. Despite none of them receiving FDA approval yet, several promising FLT3 inhibitors are in development, offering hope for improved treatments for AML patients with FLT3 mutations (Pemmaraju et al., 2014).
Novel FLT3 Inhibitor Developments
- Research has also been directed toward identifying and characterizing novel FLT3 inhibitors, especially in the context of overcoming drug resistance. These novel inhibitors have shown potential in targeting mutant FLT3 kinase activity and could be crucial in treating drug-resistant disease in AML patients (Weisberg et al., 2010).
Mecanismo De Acción
Flt-3 Inhibitor II targets FLT3 mutations in acute myeloid leukemia (AML). It is a type II inhibitor that binds to a region adjacent to the ATP-binding pocket and only inhibits the receptor in the inactive conformation . It directly impairs drug binding or results in an active kinase conformation unfavorable to interaction with type II inhibitors .
Direcciones Futuras
Propiedades
IUPAC Name |
bis(5-hydroxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMIWWQLOGNYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469293 | |
| Record name | Flt-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896138-40-2 | |
| Record name | Flt-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




